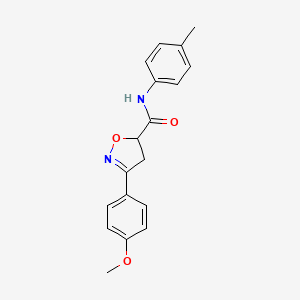

![molecular formula C16H13N5O3S B5539182 [2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5539182.png)

[2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds closely related to “[2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid” involves the reaction of pyridine-2,6-diyl bis(4-amino-3-mercapto-1,2,4-triazole) with aromatic aldehydes in acetic acid, yielding derivatives with varying antibacterial activities (Xiao et al., 2014). This method highlights a versatile approach to synthesizing triazole derivatives with potential biological applications.

Molecular Structure Analysis

The molecular structure of closely related compounds, such as dinuclear cobalt and nickel complexes of a mercaptoacetic acid substituted 1,2,4-triazole ligand, showcases the complex's structural intricacies, including its coordination modes and the formation of three-dimensional supermolecular structures (Fang et al., 2019). These studies provide insight into the coordination chemistry of triazole derivatives and their potential utility in forming complex molecular architectures.

Chemical Reactions and Properties

The chemical properties of triazole derivatives, such as their reactions with various aromatic aldehydes to produce compounds with significant antibacterial and antifungal activities, are well-documented (Hunashal et al., 2012). These reactions are crucial for understanding the chemical behavior and potential applications of triazole-based compounds in medicinal chemistry.

Physical Properties Analysis

The study of the physical properties of triazole derivatives, including their crystal and molecular structures, offers valuable insights into their stability and behavior under various conditions. For instance, X-ray diffraction analysis of related compounds reveals detailed structural information that can influence their physical characteristics and applications (Castiñeiras et al., 2018).

Chemical Properties Analysis

The chemical properties, such as the reactivity of triazole derivatives with other chemical entities and their potential as corrosion inhibitors, are crucial for their application in various fields. For example, Schiff’s bases of pyridyl substituted triazoles have been studied for their corrosion inhibition performance, demonstrating the versatility of triazole compounds in industrial applications (Ansari et al., 2014).

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Schiff’s Bases Derived from Pyridyl Substituted Triazoles : Schiff’s bases, including derivatives similar to the specified chemical, have been investigated for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds demonstrated significant inhibition performance, attributed to their ability to form a protective film on the metal surface, with performance varying according to molecular structure as determined through theoretical and surface analysis methods (Ansari, Quraishi, & Singh, 2014).

Antimicrobial Activity

Novel Derivatives for Antibacterial Applications : The reaction of pyridyl substituted triazole derivatives with various aromatic aldehydes yielded compounds that showed good antibacterial activities against pathogens such as Escherichia coli and Pseudomonas aeruginosa. These findings suggest potential for these derivatives in developing new antibacterial agents (Xiao et al., 2014).

Anticancer Potential

Bis-aminomercaptotriazoles and Bis-triazolothiadiazoles : A series of compounds, including bis-phenoxyacetic acids derivatives, were prepared and screened for their anticancer activity against a panel of cell lines derived from various cancer types. Some compounds demonstrated promising anticancer properties, indicating the potential for further exploration in cancer treatment (Holla et al., 2002).

Antimicrobial Derivatives Synthesis

Triazole Acetic Acid Derivatives : The synthesis of triazole acetic acid derivatives and their evaluation for antimicrobial activity revealed that certain compounds exhibited significant antifungal activity against fungal strains, highlighting their potential as antifungal agents (Hunashal, Satyanarayana, & Maddi, 2012).

Metal Complexation and Urease Inhibition

Dinuclear Cobalt and Nickel Complexes : The study of mercaptoacetic acid substituted triazole ligand with cobalt and nickel resulted in dinuclear complexes with significant urease inhibitory activities. This research underscores the importance of these compounds in developing inhibitors against urease, an enzyme linked to various diseases (Fang et al., 2019).

Mecanismo De Acción

Direcciones Futuras

Future research could explore the potential biological activities of this compound, guided by the known activities of similar compounds. For example, given the known activities of other triazole compounds, this compound could be investigated for potential antibacterial, antifungal, or anti-inflammatory effects .

Propiedades

IUPAC Name |

2-[2-[(E)-(3-pyridin-3-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3S/c22-14(23)10-24-13-6-2-1-4-11(13)9-18-21-15(19-20-16(21)25)12-5-3-7-17-8-12/h1-9H,10H2,(H,20,25)(H,22,23)/b18-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWYEDLENAASJY-GIJQJNRQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-((E)-{[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

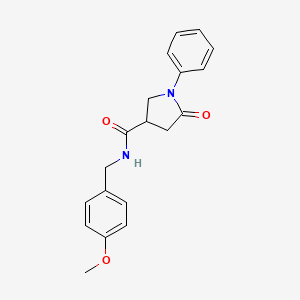

![3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5539121.png)

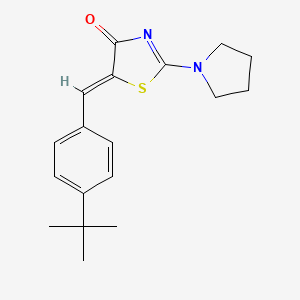

![3-(ethylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5539129.png)

![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5539134.png)

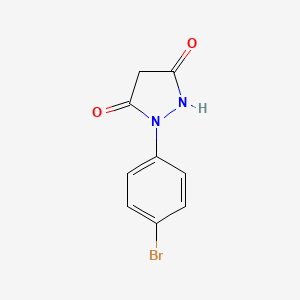

![2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5539140.png)

![2-allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5539142.png)

![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5539156.png)

![N-(2,4-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5539173.png)

![3-[(3-methyl-5-isoxazolyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5539190.png)

![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5539193.png)

![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5539200.png)